molecular formula C16H17N3O4 B4621442 N-(3,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

N-(3,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B4621442
M. Wt: 315.32 g/mol
InChI Key: LQLWIIQLBMKNTI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with methoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea typically involves the reaction of 3,4-dimethylaniline with 2-methoxy-4-nitrophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:

3,4-dimethylaniline+2-methoxy-4-nitrophenyl isocyanateN-(3,4-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea\text{3,4-dimethylaniline} + \text{2-methoxy-4-nitrophenyl isocyanate} \rightarrow \text{N-(3,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea} 3,4-dimethylaniline+2-methoxy-4-nitrophenyl isocyanate→N-(3,4-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including the use of catalysts and temperature control systems.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea: can be compared with other urea derivatives:

    N-(3,4-dimethylphenyl)-N’-(4-nitrophenyl)urea: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(2-methoxyphenyl)-N’-(4-nitrophenyl)urea: Lacks the dimethyl groups, which can influence its chemical properties.

    N-(3,4-dimethylphenyl)-N’-(2-methoxyphenyl)urea: Lacks the nitro group, which can significantly alter its chemical behavior and applications.

The unique combination of substituents in N-(3,4-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-4-5-12(8-11(10)2)17-16(20)18-14-7-6-13(19(21)22)9-15(14)23-3/h4-9H,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLWIIQLBMKNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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